molecular formula C17H29N4O8P2S+ B1260806 3-Methyl-1-hydroxybutyl-ThPP

3-Methyl-1-hydroxybutyl-ThPP

Cat. No. B1260806
M. Wt: 511.4 g/mol
InChI Key: OZAWOYZVNPQFFO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound participates in a number of enzymatic reactions. In particular, this compound and lipoamide can be converted into S-(3-methylbutanoyl)-dihydrolipoamide-e;  which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, this compound can be biosynthesized from ketoleucine and thiamine pyrophosphate through its interaction with the enzyme 2-oxoisovalerate dehydrogenase. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the 3-methylglutaconic aciduria type I pathway, Beta-ketothiolase deficiency, methylmalonate semialdehyde dehydrogenase deficiency, and the maple syrup urine disease pathway.
This compound is a thiamine phosphate.

Scientific Research Applications

  • Versatile Reducing Agent : Tris(3-hydroxypropyl)phosphine (THPP) is recognized for its role as a versatile, water-soluble, and air-stable reducing agent. It's particularly effective in the reductive cleavage of disulfide bonds in aqueous and buffered aqueous-organic media. This property makes it useful in biochemical applications, including the manipulation of small-molecule disulfides under biological pH conditions (McNulty et al., 2015).

  • Photodynamic Therapy (PDT) : Compounds like meso-tetrakis (4-hydroxylphenyl) porphyrin (THPP) are significant in photodynamic therapy, a treatment method for cancer. Their interactions with other molecules, like β-cyclodextrin and its derivatives, have been studied to understand their role in PDT. For instance, adding hydroxypropyl-β-cyclodextrin to THPP can significantly enhance its fluorescence intensity, which is crucial for its application in pharmacokinetics and biodistribution studies (Guo et al., 2005).

  • Biomaterials and Hydrogels : THPP, particularly its derivative beta-[tris(hydroxymethyl)phosphino]propionic acid, has been used to create cross-linked elastin-like polypeptide hydrogels. These hydrogels, which can be rapidly formed in aqueous solutions, have potential applications in biomaterials and tissue engineering, thanks to their biocompatibility and the ability to adjust their mechanical properties (Lim et al., 2007).

  • Organic Solar Cells : The electrochemical polymerization of tetrakis-5,10,15,20-(4-hydroxyphenyl)porphyrin (THPP) has been investigated for use in organic solar cells. Its ability to form a uniform polymeric film with nanostructured morphology makes it a candidate for exploring new avenues in solar energy conversion (Veerender et al., 2012).

  • Near-Infrared Luminescent Materials : THPP has been used as a sensitizer in the synthesis of near-infrared luminescent hybrid materials, showcasing potential applications in fluoroimmuno-assays, optical amplification, and catalysis (Guo & Yan, 2011).

properties

Molecular Formula

C17H29N4O8P2S+

Molecular Weight

511.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-3-methylbutyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H28N4O8P2S/c1-10(2)7-14(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)15(32-17)5-6-28-31(26,27)29-30(23,24)25/h8,10,14,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1

InChI Key

OZAWOYZVNPQFFO-UHFFFAOYSA-O

Canonical SMILES

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCOP(=O)(O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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